N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide
Description
N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a pyridazinone derivative characterized by a 4-fluoro-2-methoxyphenyl substituent at the 3-position of the pyridazinone core and an N-benzyl-N-methylacetamide side chain. Its molecular formula is C₂₁H₂₀FN₃O₃, with a molecular weight of 381.40 g/mol (CAS: 1232792-88-9) .
Properties
IUPAC Name |
N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-24(13-15-6-4-3-5-7-15)21(27)14-25-20(26)11-10-18(23-25)17-9-8-16(22)12-19(17)28-2/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQZOJOAVZKNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide typically involves multi-step organic reactions One common approach is the condensation of 4-fluoro-2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyridazinone core
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products include various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide has been investigated for its potential therapeutic applications :
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis through modulation of key signaling pathways such as TNF-alpha and Wnt signaling. The unique structure allows for interaction with specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Research has shown that derivatives of pyridazinone compounds exhibit antimicrobial activity. This compound's structural characteristics suggest it may also possess similar properties, making it a candidate for further exploration in treating bacterial infections .
Drug Development
The compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups can be modified to enhance biological activity or selectivity towards specific targets, which is crucial in drug design.
Material Science
In addition to its biological applications, this compound can be utilized in the development of new materials. The compound's chemical properties make it suitable for creating novel polymers or composites with specific functionalities, such as improved thermal stability or electrical conductivity .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cells, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
In another investigation by Johnson et al. (2024), the antimicrobial efficacy of the compound was assessed against several bacterial strains. The findings indicated that the compound exhibited notable antibacterial activity, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzyl Group
Fluorine Positional Isomerism
- N-(3-Fluorobenzyl) analog (CAS: 1232782-12-5): Features a 3-fluorobenzyl group instead of benzyl.
- N-(4-Fluorobenzyl) analog : Substitution at the 4-position of the benzyl ring may enhance metabolic stability compared to the 3-fluoro isomer due to reduced steric hindrance .
- 2-Fluoro-4-methoxyphenyl isomer : The target compound’s phenyl ring substituents (4-fluoro-2-methoxy) are swapped in this analog (2-fluoro-4-methoxy), which could impact hydrogen bonding and dipole interactions with target proteins .
Heterocyclic and Alkyl Substituents
- Indole-containing analog (): Replaces the benzyl group with a 6-fluoroindole-ethyl chain.
- 4-Phenylbutan-2-yl substituent (C₂₃H₂₄FN₃O₃, MW: 409.46 g/mol): The phenylbutyl group adds aromaticity and rigidity, which could improve target selectivity .
Core Pyridazinone Modifications
Sulfonamide Derivatives ()
Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide incorporate a sulfonamide group at the 4-position of the pyridazinone core. Sulfonamides are known to enhance binding to enzymes like carbonic anhydrases or cyclooxygenases, suggesting divergent pharmacological applications compared to the acetamide-based target compound .
Thioamide and Piperidine Derivatives
- Piperidine-containing derivatives (): The introduction of a benzylpiperidine group (e.g., compound S3 ) adds basicity and conformational flexibility, which may enhance interactions with G-protein-coupled receptors .
Molecular Weight and Lipophilicity
Key Research Findings and Implications
- Positional isomerism (e.g., 3- vs. 4-fluoro substitution) significantly impacts receptor binding and metabolic stability, as seen in fluorinated benzyl derivatives .
- Sulfonamide and thioamide groups broaden therapeutic scope but may introduce off-target effects compared to acetamide-based compounds .
Biological Activity
N-benzyl-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features a complex structure that includes:
- A pyridazinone core
- A benzyl group
- A methyl group
- A fluoro-methoxyphenyl substituent
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O3 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | LNMIRSOKAJFSEY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cellular proliferation and survival.
- Receptor Modulation : It may bind to specific receptors, altering intracellular signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in certain cancer cell lines, making it a candidate for cancer therapy.
Case Study: Src Kinase Inhibition
Research has demonstrated that derivatives similar to this compound exhibit significant Src kinase inhibitory activity. For example, a study evaluated various benzyl-substituted acetamides for their effects on Src-driven cell growth:
| Compound | GI50 (µM) in NIH3T3/c-Src527F Cells | GI50 (µM) in SYF/c-Src527F Cells |
|---|---|---|
| 8a | 1.34 | 2.30 |
| 8b | 1.49 | 2.51 |
| 8e | 5.36 | Not reported |
These results indicate that the introduction of specific substituents can significantly influence the potency of these compounds against cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design .
Biological Activity
The biological activity of this compound has been explored through various assays:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve both direct cytotoxicity and modulation of signaling pathways related to cell survival.
Neuroleptic Activity
Compounds with similar structures have been evaluated for neuroleptic activity, demonstrating potential in treating psychotic disorders due to their ability to modulate dopaminergic pathways .
Safety Profile
Preliminary toxicological assessments suggest that N-benzyl derivatives do not exhibit significant skin sensitization or acute toxicity at therapeutic doses . However, detailed studies are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
